3-Bromo-4-(trifluoromethyl)benzoic acid
Description
3-Bromo-4-(trifluoromethyl)benzoic acid (CAS RN: 581813-17-4) is a halogenated benzoic acid derivative with the molecular formula C₈H₄BrF₃O₂. Its structure features a bromine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 4-position of the benzene ring, with a carboxylic acid (-COOH) substituent at the 1-position (Figure 1). The compound’s SMILES string is C1=CC(=C(C=C1C(=O)O)Br)C(F)(F)F, and its InChIKey is OWNPWXHFRGDHMC-UHFFFAOYSA-N . The trifluoromethyl group is a strong electron-withdrawing substituent, enhancing the acidity of the carboxylic acid (pKa ~1.5–2.0) compared to unsubstituted benzoic acid (pKa ~4.2) .
Properties
IUPAC Name |
3-bromo-4-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-6-3-4(7(13)14)1-2-5(6)8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNPWXHFRGDHMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624946 | |
| Record name | 3-Bromo-4-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
581813-17-4 | |
| Record name | 3-Bromo-4-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Multi-Step Synthesis
One of the most common methods for synthesizing 3-Bromo-4-(trifluoromethyl)benzoic acid involves a multi-step reaction process:
Step 1: Hydrogenation
- Reagents : Palladium on activated carbon (10%), hydrogen gas, methanol.
- Conditions : Reaction at 20 °C for 12 hours under a pressure of approximately 775.74 Torr.
Step 2: Acid Hydrolysis
- Reagents : Sulfuric acid and water.
- Conditions : Reflux to facilitate hydrolysis.
Step 3: Bromination
- Reagents : Tert-butylnitrite and copper(I) bromide in acetonitrile.
- Conditions : Reaction at temperatures ranging from 0 to 25 °C for about 18 hours.
Step 4: Neutralization
- Reagents : Sodium hydroxide and water.
- Conditions : Stirring at room temperature for an additional 12 hours.
The overall yield of this synthesis can vary but is generally reported to be efficient with proper optimization of reaction conditions.
Direct Bromination of Trifluoromethylbenzoic Acid
Another effective method involves the direct bromination of 4-(trifluoromethyl)benzoic acid using brominating agents such as bromine or N-bromosuccinimide (NBS):
- Reagents : Bromine or NBS, possibly in the presence of a catalyst like iron(III) bromide.
- Solvents : Acetic acid or dichloromethane are preferred due to their ability to stabilize the reaction intermediates.
- Conditions : The reaction is typically conducted at controlled temperatures (0–25 °C) to favor para-bromination over meta-substitution due to the electron-withdrawing nature of the trifluoromethyl group.
This method allows for high regioselectivity and can yield products with purities exceeding 95% when followed by appropriate purification techniques such as silica gel chromatography.
Analytical Techniques for Characterization
To ensure the quality and purity of synthesized this compound, various analytical techniques are employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Confirms substitution patterns and checks for regioisomers. |
| HPLC | Assesses purity levels (>98% by area normalization). |
| Mass Spectrometry | Confirms molecular weight and detects impurities. |
These techniques are crucial for verifying that the desired compound has been successfully synthesized and meets the required specifications for further applications.
Summary of Yields and Purity
The following table summarizes the yields and purity levels reported in different studies regarding the synthesis of this compound:
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Multi-step synthesis | ~60-80 | >99 |
| Direct bromination | ~75 | >95 |
The multi-step synthesis tends to provide higher purity levels, while direct bromination offers a more straightforward approach with reasonable yields.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Bromination: Bromine, iron or aluminum chloride as catalysts.
Diazotization and Sandmeyer Reaction: Sodium nitrite, hydrochloric acid, copper(I) bromide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Substitution: Formation of 3-substituted-4-(trifluoromethyl)benzoic acid derivatives.
Coupling: Formation of biaryl compounds.
Reduction: Formation of 3-bromo-4-(trifluoromethyl)benzyl alcohol.
Scientific Research Applications
Agrochemicals
Herbicide Development:
The trifluoromethyl group is known to enhance the herbicidal activity of certain compounds. Research into similar benzoic acid derivatives has indicated that they can act as effective herbicides by interfering with plant growth mechanisms. While direct studies on 3-bromo-4-(trifluoromethyl)benzoic acid as a herbicide are sparse, its structural analogs have been explored extensively in this context.
Material Science
Polymer Synthesis:
this compound can serve as an important building block in the synthesis of polymers and other materials. Its unique chemical properties allow it to participate in various polymerization reactions, potentially leading to materials with enhanced thermal and chemical resistance.
Case Studies
Mechanism of Action
The mechanism of action of 3-Bromo-4-(trifluoromethyl)benzoic acid depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of Bromo-Trifluoromethyl Benzoic Acids
The position of substituents significantly impacts physicochemical properties and reactivity. Key isomers include:
Key Insights :
- Acidity : The 3-Bromo-4-CF₃ isomer exhibits the highest acidity due to the para relationship between -CF₃ and -COOH, maximizing electron-withdrawing effects .
- Steric Effects : Ortho-substituted analogs (e.g., 4-Bromo-2-CF₃) face steric hindrance, reducing reactivity in coupling reactions .
Derivatives with Modified Substituents
Replacing -CF₃ with other groups alters electronic and steric profiles:
Biological Activity
3-Bromo-4-(trifluoromethyl)benzoic acid is a halogenated aromatic compound that has garnered attention due to its potential biological activities. The presence of the trifluoromethyl group enhances its lipophilicity and may contribute to its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the chemical formula C8H4BrF3O2. The molecular structure features a bromine atom and a trifluoromethyl group attached to a benzoic acid core, which can significantly influence its reactivity and biological interactions.
General Findings
The antimicrobial properties of this compound have been explored in various studies. Its derivatives, particularly those containing the trifluoromethyl group, have shown significant antibacterial activity against various strains of bacteria.
Case Studies
-
Antibacterial Activity Against Gram-Positive Bacteria :
- A study evaluated the effectiveness of salicylanilide derivatives containing the 4-(trifluoromethyl)benzoate moiety against Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) were reported as low as 0.78–3.125 μg/ml for some derivatives, indicating potent antibacterial effects .
-
Activity Against Mycobacteria :
- Research demonstrated that 4-(trifluoromethyl)benzoic acid derivatives exhibited mild intrinsic activity against Mycobacterium kansasii, with MICs ≥ 250 μmol/L. However, some salicylanilide derivatives showed better efficacy, indicating potential for further development in combating drug-resistant strains of tuberculosis .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of compounds intended for therapeutic use. In vivo studies have indicated that certain derivatives of this compound did not exhibit significant toxicity at doses up to 50 mg/kg in mouse models, suggesting a favorable safety margin .
The mechanism by which this compound exerts its biological effects may involve inhibition of key bacterial enzymes or disruption of cellular processes. For instance, studies on related compounds indicate that they may inhibit macromolecular synthesis in bacteria, leading to bactericidal effects .
Summary of Biological Activities
| Activity Type | Target Organisms | MIC (μg/ml) | Notes |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 0.78–3.125 | Potent activity against Gram-positive bacteria |
| Antimycobacterial | Mycobacterium kansasii | ≥250 | Mild intrinsic activity; derivatives show promise |
| Cytotoxicity | Mouse models | Up to 50 mg/kg | No significant toxicity observed |
Q & A
Q. Q1. What are the common synthetic routes for preparing 3-bromo-4-(trifluoromethyl)benzoic acid, and how do reaction conditions influence yield?
A1. The synthesis typically involves bromination and trifluoromethylation of benzoic acid derivatives. For example:
- Bromination : Electrophilic aromatic substitution using bromine in the presence of Lewis acids (e.g., FeBr₃) at controlled temperatures (0–25°C) to avoid over-bromination .
- Trifluoromethylation : Copper-mediated coupling reactions with trifluoromethyl sources (e.g., CF₃I) under inert atmospheres. Solvent choice (e.g., DMF vs. THF) significantly impacts reactivity, with DMF favoring higher yields (~75%) due to better solubility of intermediates .
- Purification : Recrystallization from ethanol/water mixtures (1:3 v/v) achieves >97% purity, confirmed by HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
Q. Q2. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
A2. Single-crystal X-ray diffraction (SCXRD) using SHELX software is critical:
- Crystal Growth : Slow evaporation of acetonitrile solutions yields monoclinic crystals (space group P2₁/c). The trifluoromethyl group adopts a staggered conformation, minimizing steric clash with the bromine substituent .
- Data Contradictions : Discrepancies in bond angles (e.g., C-Br-C vs. C-CF₃-C) may arise from thermal motion artifacts. Refinement with SHELXL using high-resolution data (≤1.0 Å) reduces errors (<0.01 Å for bond lengths) .
Q. Q3. What analytical techniques are most effective for detecting byproducts in bromo-trifluoromethyl benzoic acid synthesis?
A3.
- LC-MS : Identifies halogenated byproducts (e.g., di-brominated isomers) via m/z signals (e.g., [M+H]⁺ = 348.97 for C₈H₅Br₂F₃O₂⁺) .
- 19F NMR : Quantifies trifluoromethyl group integrity. A singlet at δ −62 ppm (vs. CFCl₃) confirms purity; splitting indicates decomposition (e.g., hydrolysis to −COOH) .
- Contradictions : Discrepancies between HPLC and NMR purity values may arise from non-UV-active impurities (e.g., inorganic salts). Cross-validation with elemental analysis (C, H, N) is recommended .
Applications in Medicinal Chemistry
Q. Q4. How does the trifluoromethyl group enhance the bioactivity of this compound in drug design?
A4.
- Electron-Withdrawing Effects : The CF₃ group increases acidity (pKa ~2.5), improving membrane permeability. Docking studies show enhanced binding to enzymes (e.g., cyclooxygenase-2) via hydrophobic interactions .
- Metabolic Stability : Fluorine atoms reduce oxidative metabolism, increasing half-life in vivo (t₁/₂ = 8.2 h in murine models vs. 1.5 h for non-fluorinated analogs) .
- Structure-Activity Relationship (SAR) : Bromine at the 3-position sterically blocks off-target interactions, improving selectivity (IC₅₀ = 0.8 μM vs. 12 μM for 4-bromo analogs) .
Handling and Safety Considerations
Q. Q5. What precautions are necessary when handling this compound in aqueous reactions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
